

geraniin hydrolysis products corilagin ellagic acid

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Compound Focus: **Geraniin**

Cat. No.: S593958

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Quantitative Conversion Data

The hydrolysis of **geraniin** is well-documented in analytical studies. The table below summarizes key quantitative findings on its conversion.

| Context/Experimental Condition | Key Quantitative Findings | Citation |
|--|--|----------|
| Long-term decoction of <i>Geranium thunbergii</i> | Geraniin was completely hydrolyzed . Corilagin became the major component in the extract. [1] | [1] |
| In physiological conditions (based on scientific review) | Geraniin is known to hydrolyze to form corilagin, ellagic acid, and gallic acid . [2] | [2] |
| General chemical property of geraniin (based on scientific review) | Hydrolytic cleavage of geraniin yields the ellagitannin corilagin . [3] | [3] |

Bioactivity of Metabolites

The metabolites derived from **geraniin** hydrolysis are not inactive byproducts; they are responsible for a significant portion of its observed therapeutic effects.

- **Corilagin:** Exhibits a wide range of pharmacological activities.
 - **Anti-cancer:** Enhances the anti-tumor activity of 5-Fluorouracil (5-FU) in colorectal cancer cells by downregulating glucose-regulated protein 78 (GRP78) and inducing reactive oxygen species (ROS) production. [4] It also inhibits the growth of numerous other cancer cell lines by inducing cell cycle arrest and apoptosis. [5]
 - **Anti-inflammatory:** Shows hepatoprotective effects and can regulate the NF-κB signaling pathway to reduce inflammation. [6] [7]
- **Ellagic Acid (EA):** A well-studied polyphenol with potent bioactivity.
 - **Cardiovascular Health:** Mitigates atherosclerosis by binding to the Epidermal Growth Factor Receptor (EGFR), activating the MAPK/ERK pathway, and upregulating the Low-Density Lipoprotein Receptor (LDLR) in liver cells, which helps clear cholesterol. [8]
 - **Antioxidant:** Alleviates arsenic-induced oxidative stress in liver cells by activating the MAPK/Keap1-Nrf2 signaling pathway, boosting endogenous antioxidant defenses. [9]
 - **Liver Protection:** Shows hepatoprotective effects against conditions like metabolic-dysfunction-associated steatotic liver disease (MASLD) through its antioxidant, anti-inflammatory, and anti-fibrotic mechanisms. [7]
- **Gallic Acid:** A simple phenolic acid recognized for its **antioxidant and antimicrobial activities**. [3] [2]

Experimental Evidence & Protocols

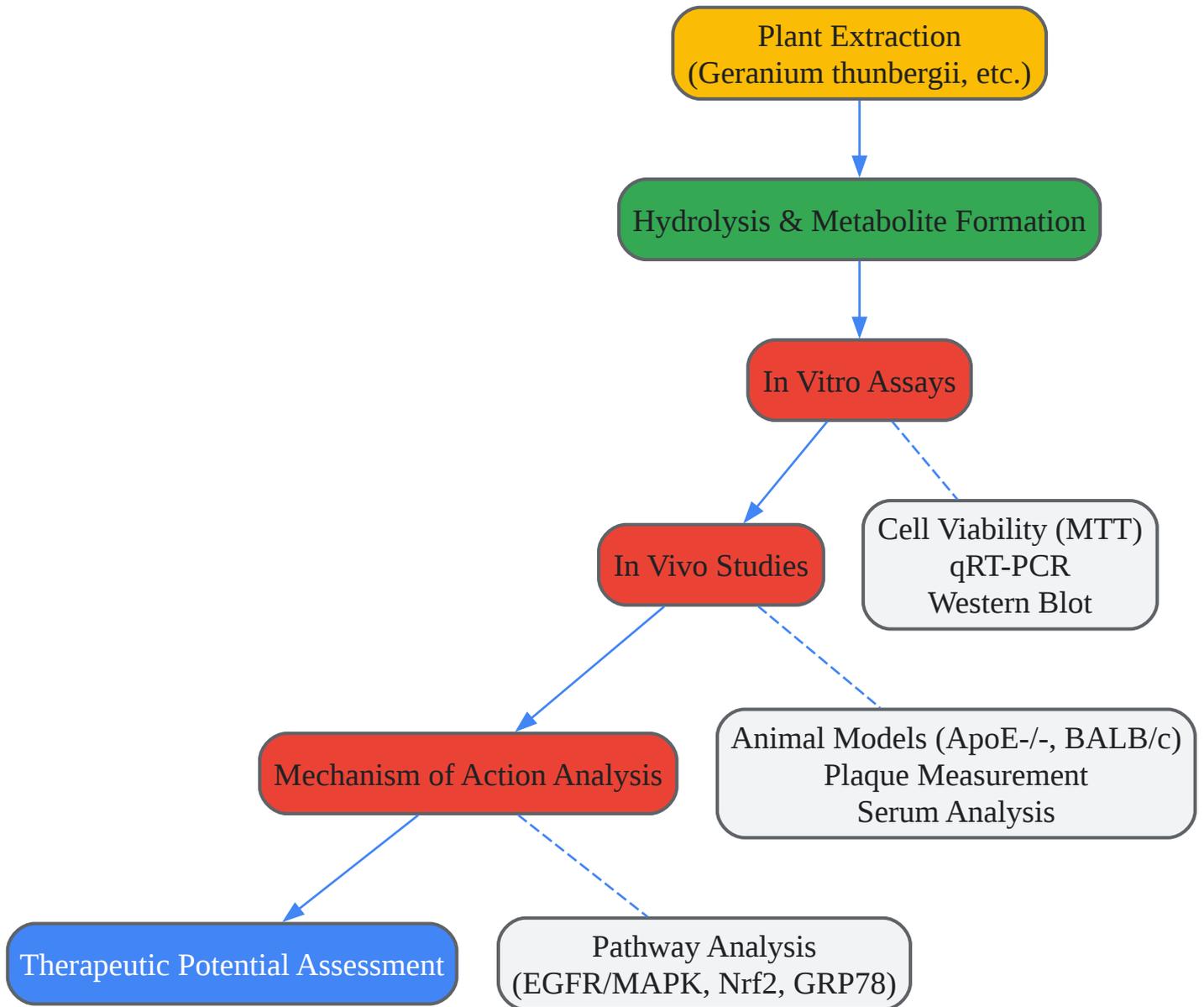
The biological activities of these metabolites are supported by robust *in vitro* and *in vivo* experimental data.

- **Geraniin's Anti-Dengue Activity:**
 - **In vitro protocol:** Vero cells were infected with Dengue virus type-2 (DENV-2) and treated with **geraniin**. Viral RNA synthesis was quantified using quantitative RT-PCR (qRT-PCR), which confirmed a decrease in viral replication. [2]
 - **In vivo protocol:** DENV-2 infected BALB/c mice were administered **geraniin** at different times (24h pre-infection, 24h post-infection, 72h post-infection). Efficacy was evaluated by measuring serum viral RNA load, spleen-to-body weight ratio, and assessing liver damage. **Geraniin** reduced viral load and prevented severe liver damage. [2]
- **Corilagin's Synergistic Anti-Cancer Effect:**
 - **In vitro protocol:** HCT-8 colorectal cancer cells were treated with Corilagin and 5-FU, both alone and in combination. The combination index (CI) was calculated using the Chou-Talalay method via CompuSyn software. Effects were assessed through MTT cell proliferation assays, apoptosis assays, cell cycle analysis, and Western blotting to analyze protein expression (e.g., GRP78). [4]
- **Ellagic Acid's Mechanism in Atherosclerosis:**

- **In vitro protocol:** HepG2 human liver cancer cells were treated with ellagic acid or its nanoparticles (EA-NPs). LDLR upregulation was confirmed via Western blotting for protein expression and phosphorylation of EGFR and ERK. The specific role of EGFR was validated using the blocking antibody cetuximab. [8]
- **In vivo protocol:** ApoE^{-/-} mice, a model for atherosclerosis, were treated with EA-NPs. The anti-atherosclerotic effects were evaluated by measuring aortic plaque formation and hepatic lipid accumulation. [8]

Research Workflow & Key Pathways

The experimental workflow for studying these compounds and their key molecular pathways can be visualized as follows.



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General research workflow for **geraniin** and metabolites.

The molecular mechanisms of these compounds involve several key signaling pathways, summarized in the table below.

| Metabolite | Key Signaling Pathways Modulated | Biological Outcome |
|--------------|---------------------------------------|---|
| Ellagic Acid | EGFR → MAPK/ERK → LDLR expression [8] | Cholesterol clearance, Anti-atherosclerosis |

| Metabolite | Key Signaling Pathways Modulated | Biological Outcome |
|------------|---|--|
| | MAPK/Keap1 → Nrf2/ARE activation [9] | Antioxidant response |
| | NF-κB inhibition; TGF-β/Smad inhibition [7] | Anti-inflammatory, Anti-fibrotic |
| Corilagin | GRP78 downregulation; ROS production [4] | Enhanced chemotherapy sensitivity, Anti-cancer |
| | Akt/ERK inhibition; Bax/Bcl-2 ratio alteration [5] | Apoptosis induction |
| Geraniin | Specific antiviral mechanisms under investigation [2] | Inhibition of viral replication (e.g., Dengue) |

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To cite this document: Smolecule. [geraniin hydrolysis products corilagin ellagic acid]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b593958#geraniin-hydrolysis-products-corilagin-ellagic-acid>]

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